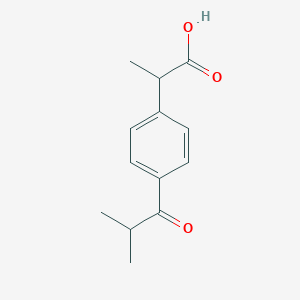
1-オキソイブプロフェン
概要
説明
1-オキソイブプロフェンは、イブプロフェン EP 不純物 J としても知られており、イブプロフェンの製剤中に見られる分解生成物であり、潜在的な不純物です。イブプロフェン自体は、COX-1 と COX-2 の両方の酵素を標的とする、よく知られた抗炎症抑制剤です。 その阻害活性は、COX-1 で約 13 μM、COX-2 で 370 μM の IC50 値で特徴付けられます .
科学的研究の応用
1-Oxo Ibuprofen’s scientific research applications are not as extensively studied as those of Ibuprofen itself. its potential impurity status makes it relevant for quality control and analytical purposes. Researchers may investigate its formation, stability, and impact on drug formulations.
作用機序
1-オキソイブプロフェンがどのように効果を発揮するかの正確なメカニズムは不明です。イブプロフェンとの構造的類似性から、COX 酵素と相互作用し、プロスタグランジンの合成と炎症経路に影響を与える可能性があります。その正確な分子標的と経路を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
1-オキソイブプロフェンの独自性は、意図的に合成された化合物ではなく、不純物としてのステータスにあります。類似の化合物には、医薬品製剤中に見られる他の分解生成物または不純物が含まれます。その特定の同一性と特性は、さらなる調査が必要です。
Safety and Hazards
将来の方向性
There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .
生化学分析
Biochemical Properties
1-Oxo Ibuprofen interacts with various enzymes and proteins. It is a non-selective, reversible inhibitor of cyclo-oxygenase (COX)-1 and COX-2 . The inhibition of these enzymes leads to a reduction in the production of prostanoids, which are involved in inflammation and pain .
Cellular Effects
1-Oxo Ibuprofen has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of enzymes and leukotrienes in leucocytes . This inhibition can control inflammation and reduce pain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Oxo Ibuprofen involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the cyclo-oxygenase (COX)-1 and COX-2 enzymes . This inhibition leads to a reduction in the production of prostanoids, which play a key role in inflammation and pain .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Oxo Ibuprofen can change in laboratory settings. It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Oxo Ibuprofen can vary with different dosages in animal models . At certain thresholds, it can have significant effects on inflammation and pain. At high doses, it may have toxic or adverse effects .
Metabolic Pathways
1-Oxo Ibuprofen is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase (COX)-1 and COX-2 . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-Oxo Ibuprofen is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-Oxo Ibuprofen can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other molecules and its overall function .
準備方法
1-オキソイブプロフェンの合成経路は広く文書化されていませんが、イブプロフェンの製造または貯蔵中に分解生成物として発生します。工業生産方法は通常、イブプロフェン自体の合成を含み、1-オキソイブプロフェンは意図しない副産物です。
化学反応の分析
1-オキソイブプロフェンは、イブプロフェンとの構造的類似性により、さまざまな化学反応を受ける可能性があります。これらの反応には、酸化、還元、置換が含まれます。これらの反応で使用される一般的な試薬や条件は、1-オキソイブプロフェンについては具体的に報告されていません。これらの反応から生成される主要な生成物は、ケトン基または他の官能基の修飾に関連している可能性があります。
4. 科学研究アプリケーション
1-オキソイブプロフェンの科学研究アプリケーションは、イブプロフェン自体ほど広く研究されていません。その潜在的な不純物としてのステータスにより、品質管理と分析の目的で関連しています。研究者は、その形成、安定性、および薬物製剤への影響を調査する可能性があります。
類似化合物との比較
1-Oxo Ibuprofen’s uniqueness lies in its status as an impurity rather than a deliberately synthesized compound. Similar compounds include other degradation products or impurities found in pharmaceutical preparations. their specific identities and properties would require further investigation.
特性
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65813-55-0 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?
A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.
Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?
A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


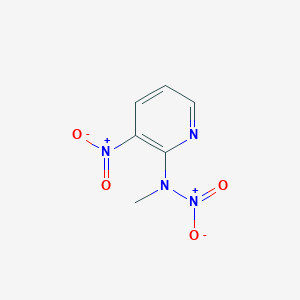

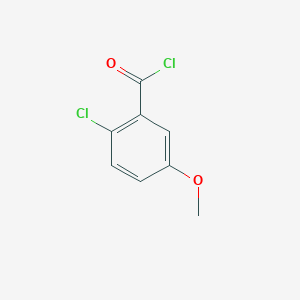


![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)

![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)
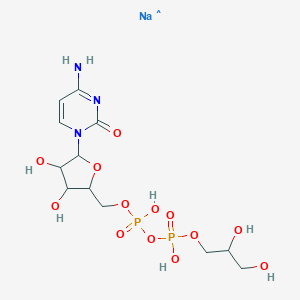
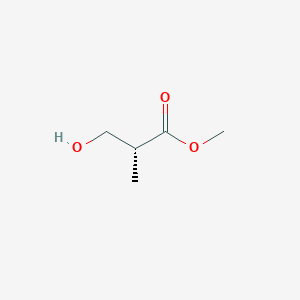

![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
